(1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
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Overview
Description
(1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is an organic compound characterized by its unique structure, which includes a furan ring substituted with a 4-chloro-3-nitrophenyl group and a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine typically involves the condensation of 5-(4-chloro-3-nitrophenyl)furan-2-carbaldehyde with phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, (1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is used as an intermediate for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-{[5-(4-bromo-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine
- (1E)-1-{[5-(4-chloro-3-methylphenyl)furan-2-yl]methylidene}-2-phenylhydrazine
- (1E)-1-{[5-(4-chloro-3-nitrophenyl)thiophene-2-yl]methylidene}-2-phenylhydrazine
Uniqueness
The uniqueness of (1E)-1-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine lies in its specific substitution pattern on the furan ring and the presence of both a nitro group and a chloro group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12ClN3O3 |
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Molecular Weight |
341.7 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]aniline |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-8-6-12(10-16(15)21(22)23)17-9-7-14(24-17)11-19-20-13-4-2-1-3-5-13/h1-11,20H/b19-11+ |
InChI Key |
HHNSGYKAVOSLNF-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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